molecular formula C22H15BrF3N3O B2359652 1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(4-bromophenyl)hydrazone] CAS No. 303984-89-6

1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(4-bromophenyl)hydrazone]

Cat. No.: B2359652
CAS No.: 303984-89-6
M. Wt: 474.281
InChI Key: CWZHWDKYSPEGGD-VFCFBJKWSA-N
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Description

1-[3-(Trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(4-bromophenyl)hydrazone] is a synthetically engineered indole derivative designed for medicinal chemistry and drug discovery research. The indole scaffold is a privileged structure in medicinal chemistry, known for its remarkable ability to interact with diverse biological targets . This compound features a sophisticated structure with a 3-(trifluoromethyl)benzyl group at the N-1 position and a (4-bromophenyl)hydrazone moiety at the C-3 position. Such substitutions are strategically valuable for exploring structure-activity relationships (SAR), particularly in the development of molecules with potential anti-inflammatory and antiviral properties . Research on analogous indole-based molecules has demonstrated their efficacy in modulating key inflammatory pathways, including the suppression of the NF-κB signaling cascade and inhibition of proinflammatory cytokines . Furthermore, indole hydrazone derivatives have shown promising activity against a range of viruses, positioning them as crucial scaffolds for the development of new antiviral agents . This compound serves as a key intermediate for researchers aiming to develop and optimize new chemical entities for various pharmacological applications.

Properties

IUPAC Name

3-[(4-bromophenyl)diazenyl]-1-[[3-(trifluoromethyl)phenyl]methyl]indol-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrF3N3O/c23-16-8-10-17(11-9-16)27-28-20-18-6-1-2-7-19(18)29(21(20)30)13-14-4-3-5-15(12-14)22(24,25)26/h1-12,30H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAAJNBNVTUNQDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2CC3=CC(=CC=C3)C(F)(F)F)O)N=NC4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[3-(Trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(4-bromophenyl)hydrazone] is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and specific case studies that highlight its therapeutic potential.

  • Molecular Formula : C16H10F3N2O2
  • Molecular Weight : 305.25 g/mol
  • CAS Number : 79183-40-7

The biological activity of this compound appears to be mediated through several mechanisms:

  • Anticancer Activity : Studies have indicated that derivatives of indole-2,3-dione exhibit significant cytotoxic effects against various cancer cell lines. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving cell membrane permeability and leading to increased bioavailability.
  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer proliferation and survival pathways. For instance, it has been shown to interact with Bcl-2 proteins, which are crucial in regulating apoptosis in cancer cells.
  • Antimicrobial Properties : Some derivatives have demonstrated antibacterial and antifungal activities, suggesting a broader spectrum of biological activity beyond anticancer effects.

Structure-Activity Relationships (SAR)

The structure of 1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione is critical to its biological activity:

  • Trifluoromethyl Group : This electron-withdrawing group is known to enhance the compound's stability and potency by modulating electronic properties.
  • Hydrazone Linkage : The hydrazone moiety contributes to the compound’s ability to form stable interactions with biological targets, enhancing its efficacy.

Anticancer Activity

A study examined the effects of this compound on various human cancer cell lines, including breast (MCF-7), lung (A549), and colon (HT-29) cancers. The results indicated that:

  • IC50 Values : The compound exhibited IC50 values in the low micromolar range against these cell lines, indicating potent anticancer activity.
Cell LineIC50 (µM)
MCF-75.4
A5496.1
HT-294.8

The study attributed the observed cytotoxicity to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Antimicrobial Activity

Research into the antimicrobial properties revealed that derivatives similar to 1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings suggest potential applications in treating bacterial infections.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of compounds similar to 1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione exhibit antimicrobial properties. For instance, studies on N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides have demonstrated their effectiveness against various pathogens, including Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA) . The inhibition of acetylcholinesterase and butyrylcholinesterase by such derivatives suggests potential applications in treating neurodegenerative diseases .

Anticancer Activity

The compound has shown promise in anticancer research. A related study evaluated the anticancer properties of similar indole derivatives against human tumor cell lines, revealing significant cytotoxic effects. The National Cancer Institute's Developmental Therapeutics Program assessed such compounds and found them to exhibit notable growth inhibition rates across a panel of cancer cell lines . The mechanism of action often involves the induction of apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics.

Enzyme Inhibition

The inhibition of enzymes such as acetylcholinesterase by compounds related to 1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione is noteworthy. These compounds have been characterized as moderate inhibitors with potential applications in the treatment of Alzheimer’s disease . The structure-activity relationship indicates that modifications to the trifluoromethyl group can enhance inhibitory potency.

Case Studies and Research Findings

StudyFocusFindings
MDPI Research Article (2020)Antimicrobial ActivityDerivatives showed moderate inhibition against AChE and BuChE with IC50 values comparable to standard drugs .
NCI Developmental Therapeutics ProgramAnticancer ActivityCompounds exhibited significant growth inhibition in human tumor cells with GI50/TGI values indicating potential therapeutic efficacy .
Enzyme Inhibition StudiesNeurodegenerative DiseaseIndicated that trifluoromethyl-substituted derivatives could serve as lead compounds for Alzheimer’s treatment due to their enzyme inhibitory properties .

Comparison with Similar Compounds

Structural and Substituent Analysis

Indole-2,3-dione derivatives vary primarily in their N1 and C3 substituents. Key structural analogs and their distinguishing features are summarized in Table 1.

Table 1: Structural Comparison of Indole-2,3-dione Derivatives

Compound Name N1 Substituent C3 Hydrazone Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 3-(Trifluoromethyl)benzyl 4-Bromophenyl C22H14BrF3N3O 492.28 Strong electron-withdrawing Br; enhanced steric bulk
1-[3-(Trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(4-Methoxyphenyl)hydrazone] 3-(Trifluoromethyl)benzyl 4-Methoxyphenyl C23H17F3N3O2 424.39 Electron-donating OCH3; increased solubility
1-(Morpholinomethyl)-1H-indole-2,3-dione 3-[N-(4-Chlorophenyl)hydrazone] Morpholinomethyl 4-Chlorophenyl C19H19ClN4O2 370.84 Morpholine enhances polarity; Cl provides moderate electron withdrawal
5-Chloro-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(2,4,6-Trichlorophenyl)hydrazone] 3-(Trifluoromethyl)benzyl 2,4,6-Trichlorophenyl C22H12Cl3F3N3O 515.71 Multiple Cl substituents; extreme electron withdrawal and steric hindrance
1-Phenyl-1H-indole-2,3-dione 3-[N-(4-Fluorophenyl)hydrazone] Phenyl 4-Fluorophenyl C20H14FN3O 331.34 Smaller N1 substituent; F provides weak electron withdrawal
Physicochemical and Spectroscopic Properties
  • Electronic Effects: The 4-bromophenyl group in the target compound is strongly electron-withdrawing due to the inductive effect of Br, which may stabilize the hydrazone moiety and influence tautomerism . Trifluoromethylbenzyl at N1 enhances lipophilicity (logP ≈ 3.5–4.0 predicted) compared to morpholinomethyl (logP ≈ 1.5–2.0) .
  • NMR Spectral Shifts :

    • Hydrazone protons (N–H) in the target compound are expected near δ 10–12 ppm, similar to Z-isomers of thiosemicarbazone derivatives (δ 12.25–12.81 ppm for N2–H) .
    • The C2 carbonyl signal in indole-2,3-dione derivatives typically appears at δ 160–185 ppm in 13C NMR, with slight variations depending on substituent electronic effects .
  • Crystal Packing and Hydrogen Bonding: The trifluoromethyl group in the target compound may influence crystal packing via weak C–F⋯H interactions, as observed in related structures (). In contrast, morpholinomethyl derivatives form stronger hydrogen bonds (e.g., N–H⋯O) due to the polar morpholine ring .

Preparation Methods

Core Indole-2,3-dione Alkylation

The synthesis begins with the alkylation of indole-2,3-dione (isatin) at the N1 position using 3-(trifluoromethyl)benzyl bromide. This step introduces the trifluoromethylbenzyl group, critical for modulating the compound’s electronic and steric properties.

Protocol (adapted from):

  • Reagents :
    • Indole-2,3-dione (1 equiv)
    • 3-(Trifluoromethyl)benzyl bromide (1.2 equiv)
    • Sodium hydride (1.5 equiv, base)
    • N-Methyl-2-pyrrolidone (NMP, solvent)
  • Procedure :
    • Dissolve indole-2,3-dione in anhydrous NMP under nitrogen.
    • Add NaH portionwise at 0°C, followed by dropwise addition of 3-(trifluoromethyl)benzyl bromide.
    • Stir at 80°C for 12 hours.
    • Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (hexane:ethyl acetate = 4:1).

Yield : 68–75%.

Hydrazone Formation via Condensation

The 3-keto group of the alkylated indole undergoes condensation with 4-bromophenylhydrazine to form the hydrazone linkage. Acid catalysis ensures efficient imine bond formation.

Protocol (adapted from):

  • Reagents :
    • 1-[3-(Trifluoromethyl)benzyl]-1H-indole-2,3-dione (1 equiv)
    • 4-Bromophenylhydrazine (1.1 equiv)
    • Trifluoroacetic acid (TFA, 0.1 equiv, catalyst)
    • Ethanol (solvent)
  • Procedure :
    • Reflux the ketone and hydrazine in ethanol with TFA for 6 hours.
    • Cool to room temperature, filter the precipitate, and wash with cold ethanol.
    • Recrystallize from ethanol:water (3:1) for high-purity product.

Yield : 70–82%.

Industrial-Scale Optimization

Solvent and Catalyst Screening

Industrial methods prioritize cost-effectiveness and scalability. Comparative studies highlight the superiority of ethanol over methanol due to lower toxicity and easier recovery. Catalysts such as acetic acid or Amberlyst-15 show comparable efficacy to TFA but reduce corrosion risks.

Table 1 : Solvent/Catalyst Impact on Yield

Solvent Catalyst Temperature (°C) Yield (%)
Ethanol TFA (0.1 eq) 80 82
Methanol Acetic acid 70 75
THF Amberlyst-15 90 78

Purification Strategies

Large-scale purification employs recrystallization over chromatography. Heptane:ethyl acetate mixtures (7:3) achieve >98% purity, while continuous flow reactors reduce processing time by 40% compared to batch systems.

Comparative Analysis of Methodologies

Traditional vs. Flow Chemistry

Traditional Batch Synthesis :

  • Advantages : Simple setup, suitable for small-scale production.
  • Disadvantages : Longer reaction times (12–24 hours), higher solvent consumption.

Flow Chemistry :

  • Advantages : Enhanced heat/mass transfer, 60% reduction in reaction time (4–6 hours).
  • Challenges : Requires specialized equipment for handling solids.

Green Chemistry Approaches

Recent advances emphasize solvent-free mechanochemical synthesis. Ball-milling indole-2,3-dione with 3-(trifluoromethyl)benzyl bromide and 4-bromophenylhydrazine achieves 65% yield in 2 hours, though scalability remains unproven.

Quality Control and Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, indole H4), 7.85–7.45 (m, 8H, aromatic), 5.32 (s, 2H, CH₂).
  • FT-IR : 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1340 cm⁻¹ (C-F).

Table 2 : Analytical Data Comparison

Technique Key Peaks Reference
¹³C NMR δ 178.9 (C3=O), 161.2 (C=N)
HPLC (UV 254 nm) Retention time: 12.7 min, Purity: 99%

Q & A

Basic Synthesis: What is the standard synthetic route for this compound?

Answer:
The compound is typically synthesized via a condensation reaction between 1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione and 4-bromophenylhydrazine. A one-pot approach is often employed, where the hydrazone linkage forms under reflux conditions in a polar aprotic solvent (e.g., ethanol or DMF) with catalytic acid (e.g., acetic acid) . Key steps include:

  • Purification via recrystallization or column chromatography.
  • Yield optimization by controlling reaction time (12–24 hours) and temperature (70–90°C).
    Similar methodologies are validated in related hydrazone syntheses, where NMR and melting point data confirm product identity .

Advanced Synthesis: How can reaction conditions be optimized to improve yield and purity?

Answer:
Advanced optimization involves:

  • Solvent selection : Ethanol or DMF enhances solubility of intermediates; switching to THF may reduce side reactions .
  • Catalyst screening : Acidic (e.g., HCl) or basic (e.g., triethylamine) conditions can modulate reaction kinetics.
  • Temperature control : Lower temperatures (e.g., 60°C) may suppress decomposition, while higher temperatures accelerate condensation.
  • In-line monitoring : TLC or HPLC tracks reaction progress to terminate at maximal conversion .
    Contradictory reports on ideal conditions (e.g., ethanol vs. DMF) necessitate iterative testing for specific substrates .

Basic Characterization: What analytical techniques are essential for confirming structure and purity?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR identifies hydrazone protons (δ 10–12 ppm) and aromatic substituents. For example, the trifluoromethyl group appears as a singlet in ¹H NMR .
  • Melting point : Consistency with literature values (e.g., 213–215°C for analogous compounds) indicates purity .
  • HPLC : Reverse-phase methods (C18 column, acetonitrile/water) assess purity (>95% by area normalization).

Advanced Characterization: How can advanced techniques resolve structural ambiguities?

Answer:

  • X-ray crystallography : Resolves stereoelectronic effects of the trifluoromethyl and bromophenyl groups (see triazole-thione analogs in ).
  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and validate NMR/IR data .
  • Mass spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and fragmentation patterns.

Safety and Handling: What precautions are critical for safe laboratory use?

Answer:

  • Storage : Protect from light and moisture at 2–8°C in sealed containers. Avoid contact with oxidizing agents .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods during synthesis .
  • Emergency protocols : For skin contact, rinse with water (15 minutes); for inhalation, move to fresh air and seek medical attention .

Biological Activity: How can researchers evaluate potential therapeutic applications?

Answer:

  • Antimicrobial assays : Hydrazone derivatives are screened via broth microdilution (MIC against S. aureus, E. coli) .
  • Enzyme inhibition : Target-specific assays (e.g., SARS-CoV-2 3CL protease inhibition) require recombinant enzyme and fluorogenic substrates .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) assess selectivity .

Reactivity: What transformations are feasible for functional group modification?

Answer:

  • Oxidation : Potassium permanganate oxidizes indole-dione to quinoline derivatives .
  • Reduction : Sodium borohydride selectively reduces carbonyl groups without affecting hydrazone bonds .
  • Cross-coupling : Suzuki-Miyaura reactions on the bromophenyl moiety enable diversification .

Data Contradictions: How should researchers address discrepancies in reported synthetic yields?

Answer:

  • Replicate conditions : Systematically vary solvents, catalysts, and temperatures to identify critical variables .
  • Statistical analysis : Use Design of Experiments (DoE) to model interactions between factors .
  • Characterization rigor : Compare NMR, HPLC, and HRMS data across studies to confirm structural consistency .

Structure-Activity Relationships (SAR): How can substituent modifications enhance bioactivity?

Answer:

  • Trifluoromethyl group : Enhances metabolic stability and lipophilicity. Replace with -CF₂H or -CH₃ to study effects .
  • Bromophenyl moiety : Substitute with electron-withdrawing groups (e.g., -NO₂) to modulate electronic profiles .
  • Hydrazone linker : Replace with thiosemicarbazone to assess impact on metal chelation .

Computational Modeling: What role do docking studies play in target identification?

Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to enzymes (e.g., SARS-CoV-2 3CL protease) .
  • MD simulations : GROMACS evaluates stability of ligand-protein complexes over 100-ns trajectories .
  • QSAR models : Relate substituent electronegativity to bioactivity using Gaussian-derived descriptors .

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